3-(bromomethyl)-1H-indole 3-(bromomethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 50624-64-1
VCID: VC2364889
InChI: InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
SMILES: C1=CC=C2C(=C1)C(=CN2)CBr
Molecular Formula: C9H8BrN
Molecular Weight: 210.07 g/mol

3-(bromomethyl)-1H-indole

CAS No.: 50624-64-1

Cat. No.: VC2364889

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

3-(bromomethyl)-1H-indole - 50624-64-1

Specification

CAS No. 50624-64-1
Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
IUPAC Name 3-(bromomethyl)-1H-indole
Standard InChI InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
Standard InChI Key BVGPANPABBVZHT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CBr
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CBr

Introduction

Chemical Structure and Identity

3-(Bromomethyl)-1H-indole consists of an indole scaffold with a bromomethyl (CH₂Br) group at the 3-position. The indole nucleus comprises a benzene ring fused to a pyrrole ring, with the nitrogen atom in the pyrrole portion remaining unsubstituted (hence the 1H designation) . This compound serves as an important intermediate in organic synthesis and demonstrates characteristic reactivity patterns based on its structure.

Structural Identifiers

The compound can be uniquely identified through various chemical descriptors as shown in the table below:

Identifier TypeValue
IUPAC Name3-(bromomethyl)-1H-indole
CAS Registry Number50624-64-1
PubChem CID11310326
Molecular FormulaC₉H₈BrN
InChIInChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
InChIKeyBVGPANPABBVZHT-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=CN2)CBr
DSSTox Substance IDDTXSID50461940

Table 1: Chemical identifiers for 3-(bromomethyl)-1H-indole

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(bromomethyl)-1H-indole provides insight into its behavior in different environments and its potential applications in various chemical processes.

Fundamental Physical Properties

The compound possesses several key physical characteristics that define its behavior in chemical and biological systems:

PropertyValueMethod/Reference
Molecular Weight210.07 g/molComputed by PubChem 2.1
XLogP32.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count0Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass208.98401 DaComputed by PubChem 2.1
Topological Polar Surface Area15.8 ŲComputed by Cactvs 3.4.8.18

Table 2: Physical properties of 3-(bromomethyl)-1H-indole

Solubility and Partition Characteristics

The XLogP3 value of 2.5 indicates moderate lipophilicity, suggesting that 3-(bromomethyl)-1H-indole has limited water solubility but is likely soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and chloroform . This property is particularly relevant for its applications in synthetic organic chemistry where solvent selection is crucial for reaction efficiency.

Chemical Reactivity

The chemical reactivity of 3-(bromomethyl)-1H-indole is primarily determined by its functional groups and electronic distribution within the molecule.

Reactive Centers

The compound contains several reactive centers:

  • The bromomethyl group at the 3-position serves as an electrophilic center, capable of undergoing nucleophilic substitution reactions

  • The indole nitrogen (N-H) can function as a nucleophile in certain reactions

  • The aromatic system can participate in electrophilic aromatic substitution reactions

Key Reaction Pathways

Based on its structure, 3-(bromomethyl)-1H-indole likely participates in the following reaction types:

  • Nucleophilic substitution reactions at the bromomethyl group

  • Alkylation reactions where the compound serves as an alkylating agent

  • N-protection/deprotection sequences for manipulating the indole nitrogen

  • Coupling reactions for the formation of more complex structures

Structural Comparisons with Related Compounds

Comparing 3-(bromomethyl)-1H-indole with structurally related compounds provides valuable insights into how structural modifications affect physical properties and potential applications.

Comparison with 3-(Bromomethyl)-1-methyl-1H-indole

Property3-(Bromomethyl)-1H-indole3-(Bromomethyl)-1-methyl-1H-indole
Molecular FormulaC₉H₈BrNC₁₀H₁₀BrN
Molecular Weight210.07 g/mol224.10 g/mol
StructureIndole with bromomethyl at position 3Indole with bromomethyl at position 3 and methyl at position 1
N-H PresentYesNo (N-methylated)
Hydrogen Bond Donor Count10
CAS Number50624-64-1Not specified in the data

Table 3: Comparison between 3-(bromomethyl)-1H-indole and its N-methylated analog

The key difference between these compounds is the methylation at the nitrogen position, which eliminates the hydrogen bond donor capability in the N-methylated variant. This modification significantly alters the compound's solubility profile, reactivity patterns, and potential biological interactions .

Comparison with 3-(Bromomethyl)-1-methyl-1H-indazole

Another relevant structural analog is 3-(bromomethyl)-1-methyl-1H-indazole, which contains an indazole core rather than an indole scaffold:

Property3-(Bromomethyl)-1H-indole3-(Bromomethyl)-1-methyl-1H-indazole
Molecular FormulaC₉H₈BrNC₉H₉BrN₂
Molecular Weight210.07 g/mol225.08 g/mol
Core StructureIndoleIndazole
Nitrogen Atoms12
XLogP32.52.2

Table 4: Comparison between 3-(bromomethyl)-1H-indole and 3-(bromomethyl)-1-methyl-1H-indazole

The additional nitrogen atom in the indazole structure changes the electronic distribution and hydrogen bonding capabilities, potentially affecting reactivity and biological activity profiles .

Applications in Synthetic Chemistry

The reactive bromomethyl group makes 3-(bromomethyl)-1H-indole particularly valuable in organic synthesis.

Role as a Synthetic Intermediate

This compound likely serves as an important building block for:

  • Synthesis of more complex indole derivatives through alkylation reactions

  • Preparation of biologically active compounds containing the indole scaffold

  • Development of new chemical entities for pharmaceutical research

  • Cross-coupling reactions to form carbon-carbon bonds at the bromomethyl position

Applications in Medicinal Chemistry

The indole scaffold is prevalent in numerous natural products and pharmaceuticals. The reactive bromomethyl group at the 3-position provides a convenient handle for introducing structural diversity, making 3-(bromomethyl)-1H-indole potentially valuable in medicinal chemistry programs focused on indole-based drug candidates .

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